Daclatasvir RSSR Isomer is a significant compound in the field of medicinal chemistry, particularly known for its application in the treatment of hepatitis C virus infections. This compound is characterized by its complex molecular structure and specific stereochemistry, which contribute to its pharmacological properties.
Daclatasvir RSSR Isomer is classified as a direct-acting antiviral agent, specifically targeting the nonstructural protein 5A (NS5A) of the hepatitis C virus. This classification places it among other antiviral compounds that inhibit viral replication mechanisms.
The synthesis of Daclatasvir RSSR Isomer involves several key steps that enhance efficiency and yield:
This synthetic route is advantageous due to its simplicity and high yield compared to previous methods that required more hazardous reagents and complicated procedures .
The molecular structure of Daclatasvir RSSR Isomer is intricate, featuring multiple functional groups and stereocenters that contribute to its biological activity:
COC(=O)NC(C(C)C)C(=O)N1CCC[C@@H]1c2ncc([nH]2)c3ccc(cc3)c4ccc(cc4)c5cnc([nH]5)[C@H]6CCCN6C(=O)C(NC(=O)OC)C(C)C
.InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)...
.The stereochemistry indicated by the symbols (R and S) plays a critical role in the pharmacodynamics of the compound.
Daclatasvir RSSR Isomer can undergo various chemical reactions, including:
These reactions are facilitated by common reagents like potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism by which Daclatasvir exerts its antiviral effects is primarily through its interaction with the NS5A protein:
The pharmacokinetics reveal that Daclatasvir is rapidly absorbed, reaching peak plasma concentrations within 1–2 hours and exhibiting an elimination half-life of approximately 10 to 14 hours.
Daclatasvir RSSR Isomer displays several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under various conditions during storage and application.
Daclatasvir RSSR Isomer is primarily utilized in scientific research related to antiviral therapies:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3